molecular formula C11H9FN2 B13934420 6-Fluoro-4-phenyl-3-pyridinamine

6-Fluoro-4-phenyl-3-pyridinamine

Katalognummer: B13934420
Molekulargewicht: 188.20 g/mol
InChI-Schlüssel: GFDFULKCGISNKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-4-phenyl-3-pyridinamine is a fluorinated pyridine derivative. The presence of a fluorine atom in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-phenyl-3-pyridinamine can be achieved through various methods. One common approach involves the nucleophilic substitution of halopyridines. For instance, 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine can be treated with sodium methoxide to yield the desired product . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient fluorinating reagents and reliable fluorination technology has accelerated the development of fluorinated chemicals .

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-4-phenyl-3-pyridinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cross-coupling reactions can produce complex aromatic compounds .

Wirkmechanismus

The mechanism of action of 6-Fluoro-4-phenyl-3-pyridinamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain biological targets, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluoro-4-phenylpyridine
  • 4-Fluoro-2-phenylpyridine
  • 6-Fluoro-2-phenylpyridine

Comparison

6-Fluoro-4-phenyl-3-pyridinamine is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties. Compared to other fluorinated pyridines, it exhibits reduced basicity and reactivity, making it a valuable compound in various applications .

Eigenschaften

Molekularformel

C11H9FN2

Molekulargewicht

188.20 g/mol

IUPAC-Name

6-fluoro-4-phenylpyridin-3-amine

InChI

InChI=1S/C11H9FN2/c12-11-6-9(10(13)7-14-11)8-4-2-1-3-5-8/h1-7H,13H2

InChI-Schlüssel

GFDFULKCGISNKY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.